Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17664712
Molecular Formula: C8H11ClF3NO2
Molecular Weight: 245.62 g/mol
* For research use only. Not for human or veterinary use.
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride -](/images/structure/VC17664712.png)
Specification
Molecular Formula | C8H11ClF3NO2 |
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Molecular Weight | 245.62 g/mol |
IUPAC Name | methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H/t3-,4-,5-,6-;/m0./s1 |
Standard InChI Key | ONBRGUPLTWUXFM-DEZHIRTDSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl |
Canonical SMILES | COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core consists of a bicyclo[3.1.0]hexane system, where a cyclopropane ring is fused to a pyrrolidine moiety. Key structural features include:
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Cyclopropane ring: Introduces significant ring strain, enhancing reactivity and conformational rigidity.
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Trifluoromethyl group (-CF₃): Positioned at the 6-position, this electron-withdrawing group influences electronic distribution and metabolic stability.
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Methyl ester: At the 3-position, this group serves as a synthetic handle for further derivatization .
The stereochemistry at the 1, 3, 5, and 6 positions is critical for its biological interactions. X-ray crystallography and NMR studies confirm the (1S,3S,5S,6S) configuration, which creates a distinct spatial arrangement of functional groups .
Table 1: Key Molecular Properties
Property | Value/Descriptor |
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Molecular Formula | C₈H₁₁ClF₃NO₂ |
Molecular Weight | 245.62 g/mol |
CAS Number | 1955474-89-1 |
IUPAC Name | Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride |
Stereochemical Configuration | (1S,3S,5S,6S) |
Synthesis and Stereochemical Control
Cyclopropanation Strategy
The synthesis involves a Cu(I)-catalyzed cyclopropanation reaction using trifluoromethyldiazomethane (CF₃CHN₂) as a key reagent. As detailed in the Wiley-VCH protocol, the reaction proceeds via a stepwise mechanism :
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Diazomethane Generation: CF₃CHN₂ is synthesized in situ from 3,3,3-trifluoroethylamine hydrochloride and sodium nitrite.
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Cyclopropanation: The diazo compound reacts with a pyrrolidine precursor (e.g., methyl 2,5-dihydro-1H-pyrrole-2-carboxylate) in the presence of CuCl or CuOTf·0.5C₆H₆, forming the bicyclic core.
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Stereochemical Control: The use of chiral catalysts and low-temperature conditions (-20°C) ensures high enantiomeric excess (>95%) for the (1S,3S,5S,6S) isomer .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in methanol to yield the hydrochloride salt, enhancing solubility for biological assays. Isolation via ion-exchange chromatography (Dowex® 50 × 400 resin) achieves >98% purity .
Table 2: Synthetic Parameters
Parameter | Conditions |
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Catalyst | CuCl or CuOTf·0.5C₆H₆ |
Temperature | -20°C to 25°C |
Reaction Time | 6–12 hours |
Yield (Crude) | 30–50% |
Purification Method | Ion-exchange chromatography |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CD₃OD):
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¹⁹F NMR (377 MHz, CD₃OD):
Infrared Spectroscopy (IR)
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ν = 1733 cm⁻¹ (C=O stretch of carboxylic acid)
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ν = 1679 cm⁻¹ (asymmetric COO⁻ stretch)
Mass Spectrometry (MS)
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 12.3 mg/mL in PBS (pH 7.4) at 25°C.
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Thermal Stability: Decomposes at 143–144°C (melting point) .
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Photostability: Stable under UV light (λ = 254 nm) for 24 hours.
Lipophilicity
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logP: 1.82 (calculated using XLogP3).
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Permeability (Caco-2): 4.1 × 10⁻⁶ cm/s, indicating moderate intestinal absorption potential.
Comparative Analysis with Stereoisomers
Table 3: Biological Activity of Stereoisomers
Stereoisomer | POP IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |
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(1S,3S,5S,6S) | 8.7 | 6.2 |
(1R,3S,5R,6R) | 23.4 | 3.8 |
(1S,3S,5R,6S) | 45.1 | 2.1 |
The (1S,3S,5S,6S) isomer exhibits superior target engagement and stability, underscoring the importance of stereochemical precision .
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